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molecular formula C15H11Cl3FNO4S B560110 Nav1.7 inhibitor

Nav1.7 inhibitor

Cat. No. B560110
M. Wt: 426.7 g/mol
InChI Key: VHPXWPAGHGHDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096500B2

Procedure details

A 5 mL microwave reaction vial was charged with 1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene (Preparation 1, 206 mg, 0.54 mmol), molybdenumhexacarbonyl (139 mg, 0.53 mmol), trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) (25.9 mg, 0.028 mmol), tri-tert-butylphosphonium tetrafluoroborate (16.8 mg, 0.058 mmol), methanesulphonamide (159 mg, 1.67 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.23 mL, 1.56 mmol) in 1,4-dioxane (1.80 mL). The vessel was sealed under air and exposed to microwave irradiation at 140° C. for 15 minutes. Once the reaction had cooled to room temperature the reaction mixture was then concentrated in vacuo to afford a brown oil. The oil was then passed through a short plug of silica eluting with 5% methanol in dichloromethane and fractions containing product were combined and concentrated in vacuo to afford an off white solid (266 mg). A portion of this material (190 mg) was purified by reverse phase column chromatography using the ISCO™ system (30 g ISCO C-18 cartridge) using a gradient of water/0.01% formic acid/acetonitrile to 0.01% formic acid/water as eluant to give the title compound (50 mg, 22%) as a white solid.
Name
1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
139 mg
Type
catalyst
Reaction Step One
Quantity
25.9 mg
Type
catalyst
Reaction Step One
Quantity
16.8 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=2)=[CH:4][C:3]=1[F:19].[CH3:20][S:21]([NH2:24])(=[O:23])=[O:22].N12CCCN=C1CCCCC2.[CH3:36][OH:37]>O1CCOCC1.ClCCl.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C>[Cl:8][C:6]1[C:5]([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([Cl:18])[CH:12]=2)=[CH:4][C:3]([F:19])=[C:2]([CH:7]=1)[C:36]([NH:24][S:21]([CH3:20])(=[O:23])=[O:22])=[O:37] |f:6.7.8.9.10.11.12,13.14.15.16.17.18,19.20|

Inputs

Step One
Name
1-bromo-5-chloro-4-((3,4-dichlorophenoxy)methyl)-2-fluorobenzene
Quantity
206 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)Cl)COC1=CC(=C(C=C1)Cl)Cl)F
Name
Quantity
159 mg
Type
reactant
Smiles
CS(=O)(=O)N
Name
Quantity
0.23 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1.8 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
139 mg
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Name
Quantity
25.9 mg
Type
catalyst
Smiles
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
Name
Quantity
16.8 mg
Type
catalyst
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 mL microwave reaction
CUSTOM
Type
CUSTOM
Details
The vessel was sealed under air
CUSTOM
Type
CUSTOM
Details
irradiation at 140° C. for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
ADDITION
Type
ADDITION
Details
containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)NS(=O)(=O)C)C1)F)COC1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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